7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one
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Overview
Description
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, which is known for its significant pharmacological properties. This compound is structurally related to other well-known benzodiazepines and is used in various therapeutic applications, particularly in the treatment of central nervous system disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one typically involves the condensation of benzodiazepines with isocyanide reagents. One common method includes the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate under mild conditions to form imidazobenzodiazepine intermediates . These intermediates can then be further processed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound often involves scalable methods that ensure high yield and purity. The use of isocyanide reagents in a one-pot condensation reaction is a preferred approach due to its efficiency and reduced number of synthetic steps .
Chemical Reactions Analysis
Types of Reactions
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Often used to convert ketones or aldehydes to alcohols.
Substitution: Commonly involves the replacement of a hydrogen atom with another functional group.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols .
Scientific Research Applications
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other benzodiazepine derivatives.
Biology: Studied for its effects on various biological systems, particularly the central nervous system.
Medicine: Employed in the development of therapeutic agents for anxiety, insomnia, and other CNS disorders.
Industry: Utilized in the production of pharmaceuticals and as a research tool in drug development.
Mechanism of Action
The compound exerts its effects primarily through modulation of the gamma-aminobutyric acid (GABA) receptor-ionophore complex. It enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening, leading to hyperpolarization of neurons and a calming effect on the central nervous system .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Midazolam: Known for its use as an anesthetic and sedative.
Alprazolam: Commonly used for the treatment of anxiety and panic disorders.
Uniqueness
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its synthesis and reactivity also differ from other benzodiazepines, making it a valuable compound in both research and therapeutic contexts .
Properties
Molecular Formula |
C10H11ClN2O |
---|---|
Molecular Weight |
210.66 g/mol |
IUPAC Name |
7-chloro-4-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C10H11ClN2O/c1-13-5-7-4-8(11)2-3-9(7)12-10(14)6-13/h2-4H,5-6H2,1H3,(H,12,14) |
InChI Key |
ZTFNKZQRPPMCSM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2)Cl)NC(=O)C1 |
Origin of Product |
United States |
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